

The Role of MAP855 in BRAF Mutant Melanoma: A Technical Guide

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Compound of Interest

Compound Name: MAP855

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Introduction

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. In a significant portion of melanomas, this pathway is constitutively activated due to mutations in the BRAF proto-oncogene, most commonly the V600E mutation. This has led to the development of targeted therapies, including BRAF and MEK inhibitors. While these have shown clinical efficacy, the emergence of resistance is a major challenge.^[1] **MAP855** is a novel, potent, and selective ATP-competitive inhibitor of MEK1 and MEK2, the kinases immediately downstream of BRAF.^{[1][2]} This technical guide provides an in-depth overview of the role of **MAP855** in the context of BRAF mutant melanoma, summarizing key preclinical data and providing detailed experimental protocols.

Data Presentation

The following tables summarize the key quantitative data regarding the activity of **MAP855** from preclinical studies.

Table 1: In Vitro Kinase and Cell-Based Activity of **MAP855**^{[1][2]}

Assay	Target/Cell Line	Parameter	Value (nM)
MEK1 Kinase Assay	Recombinant MEK1	IC50	3
pERK Inhibition Assay	A375 (BRAF V600E)	EC50	5
Cell Proliferation Assay	A375 (BRAF V600E)	IC50	5

Table 2: In Vivo Efficacy of **MAP855** in a BRAF Mutant Melanoma Xenograft Model[1]

Animal Model	Treatment	Dosage	Tumor Growth Inhibition (%)
A375 Xenograft (Mouse)	MAP855	30 mg/kg, p.o., b.i.d	Comparable to trametinib

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro MEK1 Kinase Inhibition Assay

This protocol is adapted from established methods for determining the potency of MEK1 inhibitors.[3][4][5][6][7]

Objective: To determine the half-maximal inhibitory concentration (IC50) of **MAP855** against recombinant MEK1 kinase.

Materials:

- Recombinant active MEK1
- Inactive ERK2 substrate (e.g., GST-ERK2)
- **MAP855**
- ATP (γ -32P-ATP for radiometric assay, or unlabeled ATP for luminescence-based assay)

- Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 5 mM β -glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)
- 96-well or 384-well assay plates
- Scintillation counter or luminescence plate reader

Procedure:

- Prepare a serial dilution of **MAP855** in DMSO.
- In an assay plate, add the kinase reaction buffer.
- Add the inactive ERK2 substrate to each well.
- Add the diluted **MAP855** or DMSO (vehicle control) to the respective wells.
- Add recombinant active MEK1 to all wells except the negative control.
- Pre-incubate the plate at 30°C for 15 minutes.
- Initiate the kinase reaction by adding ATP (containing a tracer if radiometric).
- Incubate the reaction at 30°C for 60 minutes.
- Terminate the reaction (e.g., by adding EDTA).
- Quantify the amount of phosphorylated ERK2. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For luminescence-based assays (e.g., ADP-Glo™), the amount of ADP produced is measured.
- Calculate the percent inhibition for each **MAP855** concentration relative to the vehicle control.
- Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Cell-Based pERK Inhibition Assay (Western Blot)

This protocol describes the assessment of **MAP855**'s ability to inhibit ERK phosphorylation in a BRAF mutant melanoma cell line.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Objective: To determine the half-maximal effective concentration (EC50) of **MAP855** for the inhibition of ERK1/2 phosphorylation in A375 cells.

Materials:

- A375 human melanoma cell line (BRAF V600E)
- Cell culture medium (e.g., DMEM with 10% FBS)
- **MAP855**
- DMSO (vehicle)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and nitrocellulose or PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH or β -actin
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- Seed A375 cells in 6-well plates and allow them to adhere overnight.

- Treat the cells with a serial dilution of **MAP855** or DMSO for 2 hours.
- Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Determine the protein concentration of each lysate using a BCA assay.
- Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.
- Load equal amounts of protein per lane and separate by SDS-PAGE.
- Transfer the proteins to a membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe for total ERK1/2 and a loading control (GAPDH or β -actin).
- Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total ERK1/2 and loading control signals.
- Calculate the percent inhibition of pERK for each **MAP855** concentration and determine the EC50 value.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of **MAP855** in a mouse xenograft model of human melanoma.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

Objective: To assess the in vivo efficacy of **MAP855** in inhibiting the growth of A375 melanoma tumors in immunodeficient mice.

Materials:

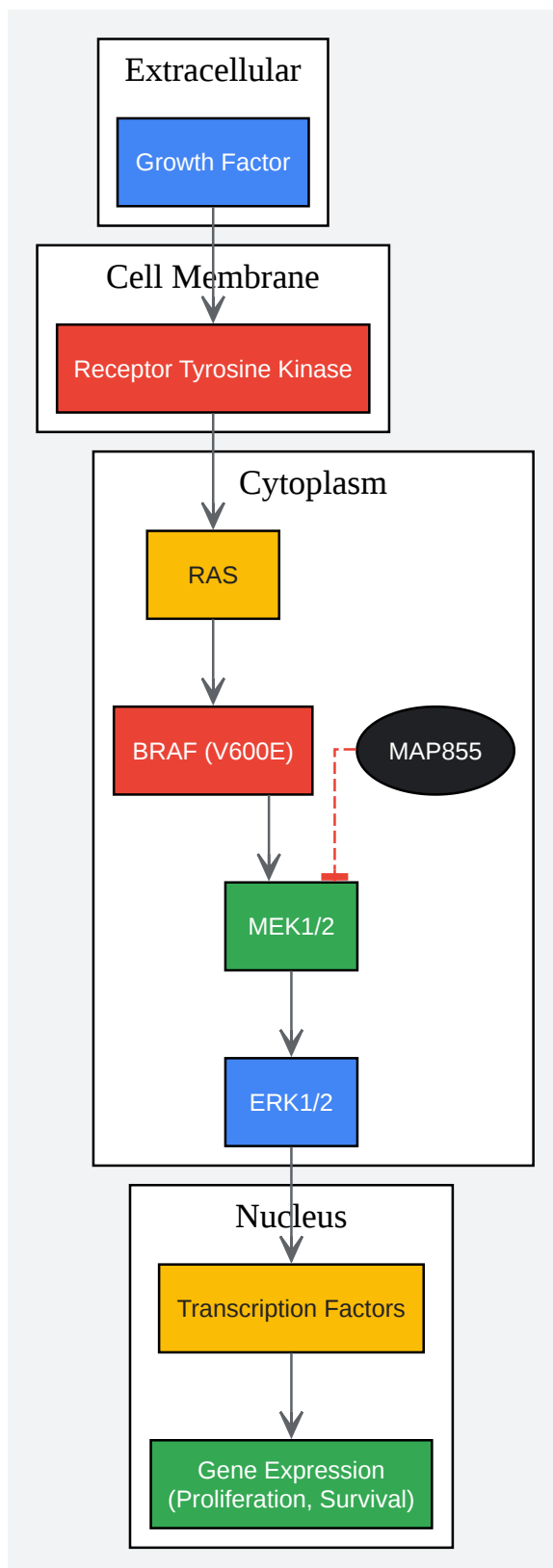
- A375 human melanoma cells
- Immunodeficient mice (e.g., nude or SCID)
- Matrigel (optional)
- **MAP855**
- Vehicle control (e.g., 0.5% methylcellulose)
- Calipers
- Animal balance

Procedure:

- Culture A375 cells and harvest them during the exponential growth phase.
- Resuspend the cells in PBS, optionally mixed with Matrigel.
- Subcutaneously inject the cell suspension into the flank of each mouse.
- Monitor the mice for tumor formation.
- Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Administer **MAP855** (e.g., 30 mg/kg) or vehicle control orally, twice daily.
- Measure tumor volume with calipers and mouse body weight 2-3 times per week.
- Continue treatment for a predetermined period (e.g., 14-21 days) or until tumors in the control group reach a specified size.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).
- Calculate the tumor growth inhibition for the **MAP855**-treated group compared to the vehicle control group.

Visualizations

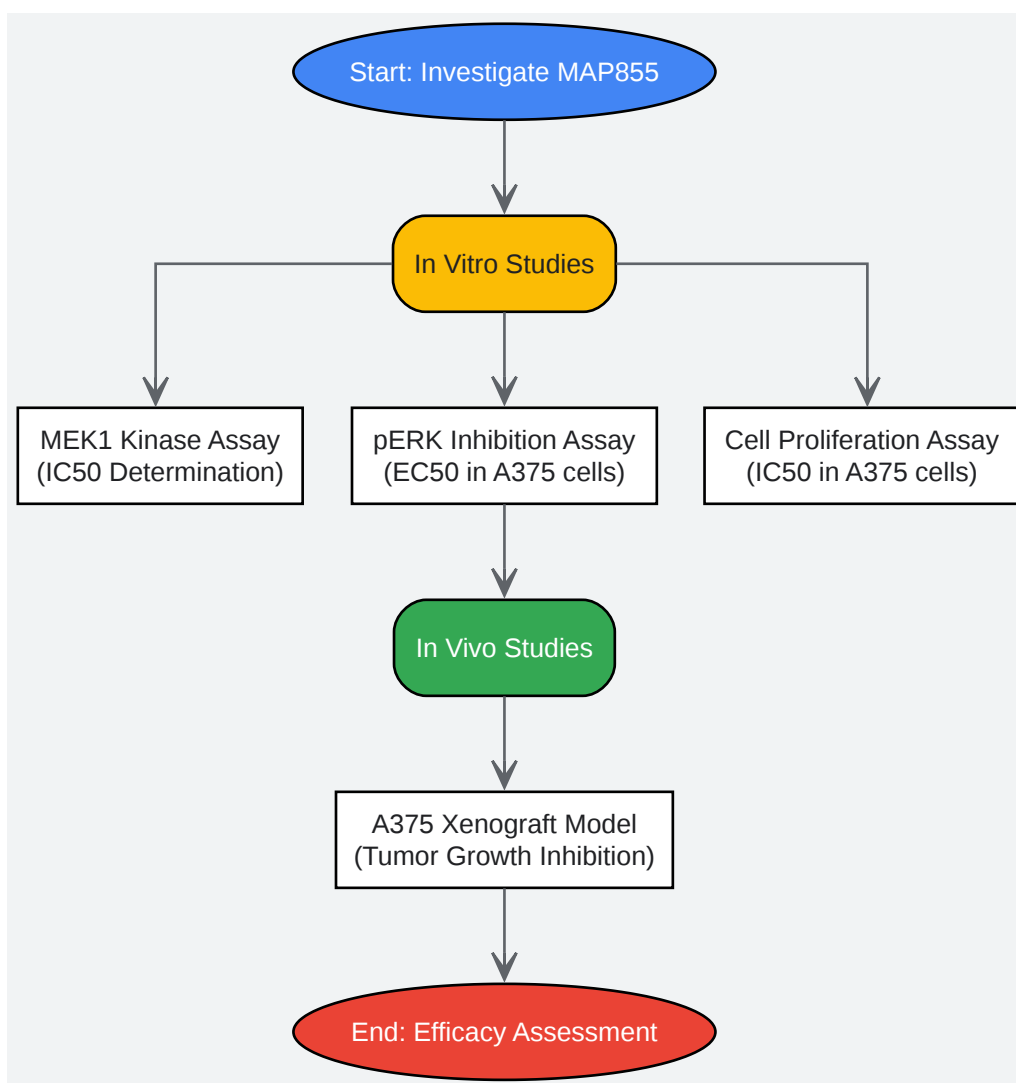
Signaling Pathway Diagram



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Caption: The MAPK signaling pathway in BRAF mutant melanoma and the inhibitory action of **MAP855**.

Experimental Workflow Diagram

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Caption: A typical preclinical experimental workflow for evaluating a MEK inhibitor like **MAP855**.

Conclusion

MAP855 is a potent and selective ATP-competitive MEK1/2 inhibitor with demonstrated preclinical activity against BRAF mutant melanoma.[1][2] Its efficacy in both in vitro and in vivo

models highlights its potential as a therapeutic agent.^[1] The experimental protocols and data presented in this guide provide a comprehensive resource for researchers in the field of melanoma and drug development. Further investigation into the efficacy of **MAP855** in models of acquired resistance to BRAF and other MEK inhibitors is warranted.

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References

- 1. aurigeneservices.com [aurigeneservices.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. resources.revvity.com [resources.revvity.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. promega.com [promega.com]
- 8. researchgate.net [researchgate.net]
- 9. escholarship.org [escholarship.org]
- 10. researchgate.net [researchgate.net]
- 11. BRAF inhibitors amplify the pro-apoptotic activity of MEK inhibitors by inducing ER stress in NRAS-mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhanced response of melanoma cells to MEK inhibitors following unbiased IGF-1R down-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A375 Xenograft Model | Xenograft Services [xenograft.net]
- 14. A375 Xenograft Model - Altogen Labs [altogenlabs.com]
- 15. Standardization of A375 human melanoma models on chicken embryo chorioallantoic membrane and Balb/c nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]

- 17. researchgate.net [researchgate.net]
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